(Pyridin-2-Ylmethyl)phosphonic Acid molecular structure
(Pyridin-2-Ylmethyl)phosphonic Acid molecular structure
An In-Depth Technical Guide to the Molecular Structure and Applications of (Pyridin-2-Ylmethyl)phosphonic Acid
This guide provides a comprehensive technical overview of (Pyridin-2-Ylmethyl)phosphonic Acid, a molecule of significant interest at the intersection of coordination chemistry, materials science, and drug development. We will delve into its core molecular architecture, physicochemical properties, synthesis, and diverse applications, offering field-proven insights for researchers and professionals.
Introduction: A Molecule of Versatile Functionality
(Pyridin-2-Ylmethyl)phosphonic acid, also known as[1]pyridylmethyl-phosphonic acid, is an organophosphorus compound featuring a pyridine ring linked to a phosphonic acid group via a methylene bridge.[2] Its structure, C₆H₈NO₃P, combines the coordination capabilities of a heterocyclic aromatic amine with the strong metal-binding and acidic properties of a phosphonic acid.[2][3] This unique combination makes it a highly flexible and multi-dentate ligand, capable of forming complex structures with a variety of metal ions.[3] The pyridine scaffold is a cornerstone in medicinal chemistry, being the second most common heterocycle in FDA-approved drugs, while phosphonic acids are recognized for their therapeutic potential as analogues of phosphates and amino acids.[1][4][5] This dual-functionality positions (Pyridin-2-Ylmethyl)phosphonic Acid as a valuable building block for creating novel coordination polymers, functional materials, and potential therapeutic agents.
Core Molecular Structure and Physicochemical Properties
The defining characteristic of (Pyridin-2-Ylmethyl)phosphonic Acid is its bifunctional nature. Understanding its geometry, bonding, and electronic properties is crucial for predicting its behavior in chemical reactions and biological systems.
Structural Geometry and Bonding
The molecule consists of three key components:
-
Pyridine Ring: A planar, aromatic six-membered heterocycle containing one nitrogen atom. The nitrogen atom possesses a lone pair of electrons, making it a key coordination site for metal ions.
-
Methylene Bridge (-CH₂-): A flexible linker connecting the pyridine ring to the phosphorus atom.
-
Phosphonic Acid Group (-P(O)(OH)₂): This group has a tetrahedral geometry around the central phosphorus atom, which is in a +5 oxidation state.[1][6] It features a stable phosphoryl (P=O) double bond and two acidic hydroxyl (-OH) groups.[7] The direct phosphorus-carbon (P-C) bond is a hallmark of phosphonic acids, distinguishing them from phosphates (P-O-C).[1]
The interplay between the planar pyridine ring and the tetrahedral phosphonate moiety allows for considerable conformational flexibility, which is a key factor in its ability to form diverse coordination complexes.
Caption: Molecular structure of (Pyridin-2-Ylmethyl)phosphonic Acid.
Physicochemical and Acid-Base Properties
Phosphonic acids are dibasic acids, meaning they can donate two protons. The acidity of these protons, represented by their pKa values, is a critical property. Generally, for phosphonic acids, the first dissociation (pKa₁) is strongly acidic, typically in the range of 0.5 to 3, while the second (pKa₂) is weaker, ranging from 5 to 9.[6] This allows the molecule to exist in different ionization states depending on the pH of the environment, which in turn dictates its coordination behavior and biological interactions.
| Property | Value | Source |
| Molecular Formula | C₆H₈NO₃P | [2] |
| Molecular Weight | 173.11 g/mol | [2] |
| CAS Number | 80241-45-8 | [2] |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 287 °C | [2] |
| Monoisotopic Mass | 173.02419 Da | [8] |
| Maximum UV Absorbance | 267 nm (in H₂O) |
Synthesis and Spectroscopic Characterization
The synthesis of (Pyridin-2-Ylmethyl)phosphonic Acid typically follows established methods for creating P-C bonds, with the Michaelis-Arbuzov reaction being a primary and well-established route.[1][6]
Synthetic Pathway: The Michaelis-Arbuzov Approach
The synthesis is generally a two-step process:
-
Michaelis-Arbuzov Reaction: This step forms the crucial P-C bond. It involves the reaction of a trialkyl phosphite (e.g., triethyl phosphite) with an alkyl halide. In this case, 2-(chloromethyl)pyridine or its bromo-analogue serves as the electrophilic substrate. The reaction is thermally initiated, where the nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the methylene bridge, displacing the halide.[6] This forms a dialkyl (pyridin-2-ylmethyl)phosphonate ester.
-
Hydrolysis: The resulting phosphonate ester is then dealkylated to yield the final phosphonic acid. This is commonly achieved either through acidic hydrolysis (e.g., using concentrated HCl) or, more mildly and efficiently, via the McKenna procedure, which involves reaction with bromotrimethylsilane (TMSBr) followed by methanolysis.[6][9]
Caption: General synthetic workflow for (Pyridin-2-Ylmethyl)phosphonic Acid.
Structural Verification: A Spectroscopic Toolkit
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for characterization.
-
³¹P NMR Spectroscopy: This is the most direct method for characterizing organophosphorus compounds. The phosphorus atom in a phosphonic acid gives a distinct signal. The chemical shift is highly sensitive to the pH and the protonation state of the phosphonic acid group, making ³¹P NMR a useful tool for studying its acid-base equilibria.[10][11]
-
¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the proton and carbon environments within the molecule, confirming the integrity of the pyridine ring and the methylene bridge. The coupling between phosphorus and the adjacent methylene protons (²J P-H) is a key diagnostic feature in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition. Predicted m/z values for various adducts, such as [M+H]⁺ (174.03147) and [M-H]⁻ (172.01691), can be precisely matched with experimental data.[8]
-
Single-Crystal X-ray Diffraction: When suitable crystals can be grown, this technique provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
| Spectroscopic Data | Observation |
| ³¹P NMR | A single resonance, with chemical shift dependent on pH/solvent. |
| ¹H NMR | Signals corresponding to the 4 aromatic protons of the pyridine ring and a characteristic doublet for the methylene (-CH₂) protons due to coupling with the ³¹P nucleus. |
| ¹³C NMR | Signals for the 5 distinct carbons of the pyridine ring and one for the methylene carbon, which will show coupling to the ³¹P nucleus. |
| MS (ESI+) | Expected peak at m/z ≈ 174.03 for [M+H]⁺.[8] |
Field-Proven Applications and Scientific Significance
The unique molecular architecture of (Pyridin-2-Ylmethyl)phosphonic Acid underpins its utility in diverse scientific fields.
Coordination Chemistry and Materials Science
This molecule is an exceptionally versatile ligand for constructing coordination polymers and metal-organic frameworks (MOFs).[3][12] Its power lies in its multiple coordination sites: the pyridine nitrogen and the oxygen atoms of the phosphonate group. This allows it to bridge multiple metal centers, leading to the formation of extended 1D, 2D, or 3D networks.[3][12]
Systematic studies have shown its ability to form a range of structures with various metals, including:
-
Polymeric Chains: With manganese (Mn) and cobalt (Co).[3]
-
Tetranuclear Cages and Polymers: With iron (Fe).[3]
-
Bimetallic Networks: With silver (Ag) and lead (Pb).[3]
The choice of metal ion, counter-anion, and reaction conditions influences the final structure, demonstrating the ligand's flexibility.[3] These materials are of interest for applications in catalysis, gas storage, and proton conductivity.
Drug Development and Medicinal Chemistry
While specific clinical applications for this exact molecule are not yet established, its structural components are highly relevant in pharmacology.
-
Phosphonic Acids as Bioisosteres: Phosphonic acids are stable mimics of phosphate groups and can act as analogues of amino acids.[1][9] This makes them valuable for designing enzyme inhibitors, particularly for proteases and phosphatases, which play critical roles in diseases like cancer, HIV, and inflammation.[1]
-
The Privileged Pyridine Scaffold: The pyridine ring is a "privileged scaffold" in drug design, found in numerous therapeutic agents.[4][5] Its inclusion can enhance biochemical potency, metabolic stability, and solubility.[5] Pyridine derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][13]
The combination of these two pharmacologically important moieties in a single molecule makes (Pyridin-2-Ylmethyl)phosphonic Acid and its derivatives promising candidates for screening in various disease models, particularly those involving metalloenzymes or phosphate recognition.[14]
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, outlining the causality behind key steps.
Protocol: Synthesis of (Pyridin-2-Ylmethyl)phosphonic Acid
Objective: To synthesize the title compound via the Michaelis-Arbuzov reaction followed by acid hydrolysis.
Methodology:
-
Step 1: Phosphonate Ester Formation.
-
To a round-bottom flask equipped with a reflux condenser and nitrogen inlet, add 2-(chloromethyl)pyridine hydrochloride (1.0 eq). Neutralize carefully with a suitable base (e.g., triethylamine) in an anhydrous solvent like toluene to free the amine.
-
Add triethyl phosphite (1.1 eq). Causality: A slight excess of the phosphite ensures complete consumption of the starting halide.
-
Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours under a nitrogen atmosphere. Causality: Thermal energy is required to initiate the SN2 reaction. The inert atmosphere prevents oxidation of the phosphite.
-
Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the starting material's methylene signal and the appearance of the product's P-coupled doublet.
-
Once complete, cool the reaction and remove the solvent and excess phosphite under reduced pressure to yield the crude diethyl (pyridin-2-ylmethyl)phosphonate.
-
-
Step 2: Acid Hydrolysis.
-
Add concentrated hydrochloric acid (e.g., 6 M HCl) to the crude ester.
-
Heat the mixture to reflux for 8-12 hours. Causality: The strong acidic conditions and heat are necessary to hydrolyze both ethyl ester groups to hydroxyl groups and protonate the pyridine nitrogen.
-
Cool the solution. The product may precipitate upon cooling or after partial removal of the solvent.
-
Isolate the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold water and then with acetone to remove residual impurities.
-
Dry the product under vacuum to yield (Pyridin-2-Ylmethyl)phosphonic Acid as a white solid.
-
Protocol: Characterization by ³¹P NMR
Objective: To confirm the identity of the synthesized product and assess its purity.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized solid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. Causality: D₂O is often preferred as it allows for the observation of pH-dependent shifts. DMSO is useful for less soluble compounds.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune the probe for the ³¹P frequency.
-
Use phosphoric acid (H₃PO₄) as an external standard (δ = 0 ppm).
-
-
Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. Causality: Proton decoupling simplifies the spectrum to a single peak, improving the signal-to-noise ratio and making chemical shift determination more precise.
-
Ensure a sufficient number of scans are acquired for good signal intensity.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
The presence of a single, sharp peak in the expected chemical shift region for an alkyl phosphonic acid confirms the synthesis of a single phosphorus-containing species. The absence of other signals indicates high purity with respect to phosphorus-containing byproducts.
-
Conclusion
(Pyridin-2-Ylmethyl)phosphonic Acid is a molecule whose structural elegance translates directly into functional versatility. The strategic combination of a pyridine heterocycle and a tetrahedral phosphonic acid group creates a powerful, flexible building block. Its demonstrated utility as a multi-dentate ligand in the synthesis of complex coordination polymers is well-established, paving the way for new functional materials. Furthermore, the convergence of two pharmacologically privileged scaffolds within its structure provides a strong rationale for its exploration in drug discovery programs. This guide has illuminated the core structural features, synthetic logic, and multifaceted potential of this compound, providing a solid foundation for researchers aiming to exploit its unique properties.
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